molecular formula C13H15F3O5S B1588564 ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate CAS No. 88767-98-0

ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate

Cat. No. B1588564
CAS RN: 88767-98-0
M. Wt: 340.32 g/mol
InChI Key: UDJNHUAEPSYCRU-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl ®-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate, also known as Ethyl ®-2-hydroxy-4-phenylbutyrate triflate or Ethyl ®-[alpha-(trifluoromethylsulfonyl)oxy]benzenebutanoate, is a chemical compound used in various scientific research areas .


Synthesis Analysis

The synthesis of this compound involves the reaction of trifluoromethanesulfonic anhydride with ethyl-R-hydroxy-4-phenyl butyrate in the presence of pyridine. The reaction is carried out in dichloromethane at 4°C. After stirring for additional 2 hours, the solution is washed with water and the organic layer is treated with NA2SO4 concentrate. The residue is then purified by chromatography to afford the desired product .


Molecular Structure Analysis

The molecular formula of this compound is C13H15F3O5S. It has a molecular weight of 340.32 g/mol .


Chemical Reactions Analysis

The trifluoromethyl group in this compound plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .


Physical And Chemical Properties Analysis

This compound has a density of 1.348. It is a colorless oil. The boiling point is not specified in the available resources .

Scientific Research Applications

Catalytic Applications

One study by Shikanai et al. (2009) demonstrates the use of similar sulfonyl-containing compounds in the Rh-catalyzed isomerization and intramolecular redox reaction of alkynyl ethers, producing dihydropyrans and ketoolefins with high regioselectivity. This process underscores the potential of such compounds in facilitating complex organic transformations (Shikanai et al., 2009).

Synthesis of Enantiomerically Pure Compounds

Another application is found in the kinetic resolution of 2,2,2-trifluoro-1-aryl ethanol, where the presence of a sulfonyl group plays a critical role in achieving high selectivity for the enantioselective acylation. This method is pertinent for the preparation of enantiomerically pure compounds, which are valuable in pharmaceutical synthesis (Qing Xu et al., 2009).

Intermediate for Angiotension Converting Enzyme Inhibitor

Li Li's (2003) research provides a practical method for the industrial production of R-2-hydroxy-4-phenyl ethyl butyrate, an important intermediate of an angiotension converting enzyme inhibitor. This showcases the compound's utility in the synthesis of medically relevant molecules (Li Li, 2003).

Antibacterial Compound Development

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed for use as antibacterial agents, illustrates another facet of its application. The precursor compound's reactivity towards various active methylene compounds results in the production of compounds with significant antibacterial activities (Azab et al., 2013).

Proton Exchange Membranes for Fuel Cells

Research by Saarinen et al. (2007) into the swelling properties of proton-conducting membranes for direct methanol fuel cells indicates that compounds with sulfonyl groups contribute to membrane materials' selectivity and mechanical properties, underscoring their importance in energy-related applications (Saarinen et al., 2007).

Safety And Hazards

The compound is classified as a warning signal word. The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338. The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

ethyl (2R)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O5S/c1-2-20-12(17)11(21-22(18,19)13(14,15)16)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJNHUAEPSYCRU-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446233
Record name Ethyl (2R)-4-phenyl-2-[(trifluoromethanesulfonyl)oxy]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate

CAS RN

88767-98-0
Record name Ethyl (2R)-4-phenyl-2-[(trifluoromethanesulfonyl)oxy]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate
Reactant of Route 2
Reactant of Route 2
ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate
Reactant of Route 3
Reactant of Route 3
ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate
Reactant of Route 4
Reactant of Route 4
ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate
Reactant of Route 5
ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate
Reactant of Route 6
ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.